6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine
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Overview
Description
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine is an organic compound belonging to the class of tetrahydropyridines It is characterized by a tetrahydropyridine ring substituted with a methoxy group at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the reaction of 2,3,4,5-tetrahydropyridine with methanol under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired substitution at the 6-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and isolation to obtain the compound in its desired form.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of different reduced derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications .
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-2,3,4,5-tetrahydropyridine: Similar structure but lacks the methyl group at the 4-position.
1-Methyl-4-phenyl-2,3,4,5-tetrahydropyridine: Contains a phenyl group instead of a methoxy group.
Uniqueness
6-Methoxy-4-methyl-2,3,4,5-tetrahydropyridine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of both methoxy and methyl groups can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
6-methoxy-4-methyl-2,3,4,5-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-6-3-4-8-7(5-6)9-2/h6H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDAFIQTDNOFAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN=C(C1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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